molecular formula C44H22F4O8 B12506888 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)

Cat. No.: B12506888
M. Wt: 754.6 g/mol
InChI Key: WDAQDKSUBCQYGP-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) is an organic compound characterized by a pyrene core substituted with four 2-fluorobenzoic acid groups at the 1,3,6,8-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) typically involves the functionalization of a pyrene core. One common method includes the condensation reaction of pyrene with 2-fluorobenzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or hydroxyl groups .

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) involves its interaction with molecular targets through its functional groups. The pyrene core provides a rigid framework, while the 2-fluorobenzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in various environments, such as binding to biological molecules or forming conductive pathways in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions or stability. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .

Properties

Molecular Formula

C44H22F4O8

Molecular Weight

754.6 g/mol

IUPAC Name

2-fluoro-4-[3,6,8-tris(4-carboxy-3-fluorophenyl)pyren-1-yl]benzoic acid

InChI

InChI=1S/C44H22F4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

WDAQDKSUBCQYGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC(=C(C=C7)C(=O)O)F)C8=CC(=C(C=C8)C(=O)O)F)F)C(=O)O

Origin of Product

United States

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